molecular formula C21H38O2 B12629708 Propan-2-yl octadeca-12,15-dienoate CAS No. 918789-05-6

Propan-2-yl octadeca-12,15-dienoate

Cat. No.: B12629708
CAS No.: 918789-05-6
M. Wt: 322.5 g/mol
InChI Key: JCYAKCXRKWGVCW-UHFFFAOYSA-N
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Description

Propan-2-yl octadeca-12,15-dienoate, also known as 12,15-Octadecadienoic acid, 1-methylethyl ester, is an organic compound with the molecular formula C21H38O2. It is an ester derived from octadecadienoic acid and isopropanol. This compound is notable for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl octadeca-12,15-dienoate can be synthesized through the esterification of octadecadienoic acid with isopropanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of heterogeneous catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the esterification reaction. The product is then purified through distillation or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl octadeca-12,15-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alcohols or amines can be used in the presence of acid or base catalysts.

Major Products Formed

    Oxidation: Octadecadienoic acid derivatives.

    Reduction: Propan-2-yl octadeca-12,15-dienol.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Propan-2-yl octadeca-12,15-dienoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and transesterification reactions.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases due to its bioactive properties.

    Industry: Utilized in the production of cosmetics, lubricants, and other industrial products due to its favorable chemical properties.

Mechanism of Action

The mechanism of action of propan-2-yl octadeca-12,15-dienoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activities, receptor binding, or alteration of cellular signaling pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Propan-2-yl octadeca-12,15-dienoate can be compared with other similar compounds such as:

    Methyl octadeca-12,15-dienoate: Similar ester but with a methyl group instead of an isopropyl group.

    Ethyl octadeca-12,15-dienoate: Similar ester with an ethyl group.

    Butyl octadeca-12,15-dienoate: Similar ester with a butyl group.

The uniqueness of this compound lies in its specific ester group, which can influence its physical and chemical properties, such as solubility, boiling point, and reactivity.

Properties

CAS No.

918789-05-6

Molecular Formula

C21H38O2

Molecular Weight

322.5 g/mol

IUPAC Name

propan-2-yl octadeca-12,15-dienoate

InChI

InChI=1S/C21H38O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20(2)3/h5-6,8-9,20H,4,7,10-19H2,1-3H3

InChI Key

JCYAKCXRKWGVCW-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC=CCCCCCCCCCCC(=O)OC(C)C

Origin of Product

United States

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